molecular formula C12H13N3O3 B2967873 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779128-17-4

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2967873
CAS No.: 1779128-17-4
M. Wt: 247.254
InChI Key: NIXHYMICWVBTCQ-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a pyrazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydropyran ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyrazolone derivatives and tetrahydropyran derivatives, under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[1,5-a]pyrimidine ring. This can be achieved using cyclization agents like phosphorus oxychloride (POCl3) or other cyclizing agents.

  • Carboxylation Reactions:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This requires careful optimization of reaction conditions, including temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation Reactions: Oxidation of the tetrahydropyran ring can lead to the formation of tetrahydropyran-4-one derivatives.

  • Reduction Reactions: Reduction of the pyrazolo[1,5-a]pyrimidine core can yield reduced derivatives with different functional groups.

  • Substitution Reactions: Substitution at various positions on the pyrazolo[1,5-a]pyrimidine ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Tetrahydropyran-4-one derivatives.

  • Reduction Products: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

  • Substitution Products: Substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a potential inhibitor for various enzymes, making it useful in studying enzyme mechanisms and developing new drugs. Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.

  • Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but lack the pyrazolo[1,5-a]pyrimidine moiety.

Uniqueness: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its combination of the tetrahydropyran ring and the pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-5-13-11-10(6-14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXHYMICWVBTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3N=CC(=CN3N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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